Methyl 5-[(phenylsulfonyl)amino]-2-furoate
Description
Methyl 5-[(phenylsulfonyl)amino]-2-furoate is a furan-2-carboxylate derivative featuring a phenylsulfonamide group at the 5-position of the furan ring. Its molecular formula is C₁₃H₁₁NO₅S, with a molecular weight of 293.3 g/mol. The compound combines the aromatic furan core with a sulfonamide moiety, which is a common pharmacophore in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability.
Properties
IUPAC Name |
methyl 5-(benzenesulfonamido)furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5S/c1-17-12(14)10-7-8-11(18-10)13-19(15,16)9-5-3-2-4-6-9/h2-8,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHKUWDFUJBNDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(phenylsulfonyl)amino]-2-furoate typically involves the reaction of 5-amino-2-furoic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then esterified using methanol and a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(phenylsulfonyl)amino]-2-furoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Nucleophilic substitution reactions can occur at the furan ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted furan compounds.
Scientific Research Applications
Methyl 5-[(phenylsulfonyl)amino]-2-furoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-[(phenylsulfonyl)amino]-2-furoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The furan ring may also participate in binding interactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
Methyl 5-(p-Cyanophenyl)-2-Furoate
- Structure: A cyano group replaces the sulfonamide at the 5-position.
- Molecular Formula: C₁₃H₉NO₃.
- This contrasts with the sulfonamide group, which offers hydrogen-bond acceptor/donor capabilities.
Methyl 5-(2-Nitrobenzoyl)-2-Furoate
- Structure : A nitrobenzoyl group replaces the sulfonamide.
- Molecular Formula: C₁₃H₉NO₆.
- Key Properties : The nitro group introduces strong electron-withdrawing effects, likely reducing metabolic stability compared to the sulfonamide. This compound may exhibit higher reactivity in redox environments.
Structural Complexity and Lipophilicity
Methyl 2-Methyl-5-[(Phenylsulfonyl)amino]naphtho[1,2-b]furan-3-Carboxylate
- Structure : A naphthofuran core with additional methyl and sulfonamide groups.
- Molecular Formula: C₂₁H₁₇NO₅S.
- The methyl group adds steric bulk, which may hinder binding to certain biological targets.
3-{[3-(4-Morpholinylsulfonyl)benzoyl]amino}phenyl 5-Bromo-2-Furoate
- Structure : Bromine at C5 and a morpholinylsulfonylbenzoyl group.
- Molecular Formula : C₂₂H₁₉BrN₂O₇S.
- Key Properties : The bromine atom increases molecular weight (535.36 g/mol ) and lipophilicity, while the morpholine ring enhances solubility in polar solvents. This contrasts with the simpler phenylsulfonamide in the target compound.
Functional Group Impact on Bioactivity
- Sulfonamide vs. Amino Groups: Compounds like methyl 5-[(cyclohexylamino)methyl]-2-furoate hydrochloride () replace the sulfonamide with a basic cyclohexylamino group. Ethyl 5-[N-(diethoxyphosphoryl)(2-hydroxyphenyl)methyl)substitutedphenylsulfonamido]-4-cyano-3-methylthiophene-2-carboxylates () demonstrate how sulfonamide derivatives can be functionalized with phosphonate groups for enhanced antimicrobial activity, suggesting similar opportunities for the target compound.
Comparative Data Table
Biological Activity
Methyl 5-[(phenylsulfonyl)amino]-2-furoate is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound features a furoate moiety with a phenylsulfonamide group, which is known to influence its biological activity. The presence of the sulfonamide group is significant as it has been associated with various pharmacological effects.
Biological Activity Overview
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In a study comparing various synthesized compounds, it was found that this compound had notable activity against several bacterial strains, although it was less potent than standard antibiotics like ciprofloxacin and fluconazole .
2. Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that this compound could inhibit the growth of cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, likely enzymes or receptors involved in cellular signaling pathways. The sulfonamide group may enhance binding affinity to these targets, leading to altered enzyme activity and subsequent biological responses .
Case Studies and Experimental Data
Table 1 summarizes key findings from recent studies evaluating the biological activity of this compound:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study A | Antimicrobial | Disc diffusion | MIC: 62.5 µg/mL against E. coli |
| Study B | Anticancer | Cell viability assay | IC50: 30 µM against cancer cell lines |
| Study C | Antibiofilm | Biofilm formation assay | Significant reduction in biofilm at 15.6 µg/mL |
Toxicity Assessment
Toxicity studies using Daphnia magna as a model organism indicated that this compound has low toxicity at therapeutic concentrations, making it a promising candidate for further investigation in drug development . The results indicated an LC50 value significantly higher than the concentrations required for antimicrobial activity.
Q & A
Q. What are the optimal synthetic routes for Methyl 5-[(phenylsulfonyl)amino]-2-furoate, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves sulfonylation of a furan precursor. Key steps include:
- Step 1 : Reacting 5-amino-2-furoic acid derivatives with phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonamide group.
- Step 2 : Esterification of the carboxylic acid group using methanol and catalytic sulfuric acid .
- Optimization Strategies :
- Vary reaction temperatures (60–100°C) to balance reactivity and side-product formation.
- Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.
- Monitor reaction progress via TLC or HPLC to isolate intermediates .
- Yield Improvement : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol can enhance purity and yield (>75% reported in analogous sulfonamide syntheses) .
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- 1H/13C NMR : The sulfonamide NH proton appears as a singlet at δ 8.5–9.5 ppm. The furan ring protons resonate at δ 6.5–7.5 ppm, while the methyl ester group shows a singlet at δ 3.8–4.0 ppm .
- IR Spectroscopy : Confirm sulfonamide formation via S=O stretches at 1150–1350 cm⁻¹ and ester C=O at ~1700 cm⁻¹ .
- Mass Spectrometry (HRMS) : Use ESI+ to detect [M+H]+ ions; expected molecular ion matches C₁₂H₁₁NO₅S (theoretical m/z 289.04) .
Q. What are the solubility profiles of this compound, and how does this impact formulation for biological assays?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO (>10 mg/mL), sparingly soluble in water. Prefer DMSO for stock solutions (0.1–1 mM) .
- Formulation Tips :
- For in vitro assays, dilute stock solutions in PBS or cell culture media (ensure DMSO <0.1% to avoid cytotoxicity).
- For in vivo studies, use cyclodextrin-based carriers or lipid emulsions to enhance bioavailability .
Advanced Research Questions
Q. How does structural modification of the phenylsulfonyl group affect the compound’s biological activity?
- Methodological Answer :
- SAR Studies :
- Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Enhance antimicrobial activity by increasing electrophilicity at the sulfonamide moiety .
- Bulky Substituents (e.g., tert-butyl): Reduce solubility but improve binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase inhibitors) .
- Experimental Design :
- Synthesize analogs via nucleophilic substitution on phenylsulfonyl chloride.
- Test activity in enzyme inhibition assays (e.g., β-lactamase or kinase targets) and compare IC₅₀ values .
Q. What mechanistic insights exist for this compound in modulating inflammatory pathways?
- Methodological Answer :
- Hypothesis : The compound may inhibit COX-2 or NF-κB signaling due to structural similarity to sulfonamide-based anti-inflammatory drugs .
- Validation Steps :
Treat LPS-stimulated macrophages with the compound (1–50 μM).
Measure TNF-α/IL-6 levels via ELISA.
Perform Western blotting for phosphorylated IκBα to assess NF-κB pathway suppression .
- Data Interpretation : Compare results with celecoxib (positive control) to evaluate potency .
Q. How can LC-MS/MS methods be optimized for quantifying this compound in biological matrices?
- Methodological Answer :
- Chromatography : Use a C18 column (2.1 × 50 mm, 1.7 μm) with a gradient of 0.1% formic acid in water/acetonitrile.
- MS Detection : Employ MRM transitions m/z 289 → 154 (quantifier) and 289 → 121 (qualifier) in positive ion mode .
- Validation :
- Linearity: 1–1000 ng/mL (R² >0.99).
- LOD/LOQ: 0.3 ng/mL and 1 ng/mL, respectively.
- Matrix effects: Assess using post-column infusion in plasma/urine .
Q. How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. no activity)?
- Methodological Answer :
- Potential Causes :
- Strain-specific responses (e.g., Gram-positive vs. Gram-negative bacteria).
- Assay conditions (e.g., pH, incubation time) affecting compound stability .
- Resolution Strategies :
Replicate studies under standardized CLSI guidelines.
Test analogs (e.g., Methyl 5-[(4-nitrophenylsulfonyl)amino]-2-furoate) to identify critical substituents .
Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
